The compound is referenced in various patents and scientific literature, indicating its relevance in pharmaceutical and agricultural chemistry. Its classification falls under the broader category of pyrimidine derivatives, which are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. The specific structure of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine suggests potential applications in drug development and pest control .
The synthesis of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine typically involves several steps, often starting from simpler pyrimidine precursors. One common method includes the reaction of thiourea with a suitable aldehyde derivative in the presence of a base such as potassium methylate. The following general steps outline the synthesis process:
Key parameters to optimize during synthesis include temperature, reaction time, and concentration of reactants to ensure high yield and purity of the final product .
The molecular structure of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine can be described as follows:
The structural configuration allows for potential interactions with biological targets, enhancing its pharmacological profile .
4-(Dimethoxymethyl)-2-(propylthio)pyrimidine participates in various chemical reactions typical for pyrimidine derivatives. These include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
4-(Dimethoxymethyl)-2-(propylthio)pyrimidine has several potential applications:
The diverse applications underscore the significance of this compound within both pharmaceutical and agricultural domains .
Pyrimidine derivatives constitute a cornerstone of modern medicinal chemistry, characterized by their versatile scaffold that enables precise modulation of biological activity. The diazine ring system serves as a privileged pharmacophore due to its capacity for hydrogen bonding, π-stacking interactions, and synthetic adaptability. These heterocyclic compounds exhibit remarkable structural plasticity, allowing medicinal chemists to fine-tune electronic properties, solubility profiles, and target binding affinity through strategic substitution patterns. The emergence of 4-(dimethoxymethyl)-2-(propylthio)pyrimidine (CAS 193747-11-4) represents a sophisticated advancement in this chemical lineage, incorporating dual functionalization that enhances both physicochemical properties and target engagement capabilities. Its molecular architecture—featuring a dimethoxymethyl group at C4 and a propylthio chain at C2—exemplifies contemporary rational design approaches to overcome limitations of earlier pyrimidine-based therapeutics [1] [2].
Pyrimidine-based compounds have revolutionized oncology through their diverse mechanisms of action, ranging from kinase inhibition to DNA intercalation. The scaffold's bioisosteric relationship with endogenous purines and pyrimidines enables targeted disruption of critical cellular processes in malignant cells. Structural modifications at specific positions on the pyrimidine ring directly influence anticancer potency and selectivity profiles:
Table 1: Anticancer Pyrimidine Derivatives and Their Target Profiles
Compound Class | Key Substitutions | Primary Targets | Clinical Applications |
---|---|---|---|
Thieno[2,3-d]pyrimidines | C2-Methylthio, C4-Anilino | EGFR/HER2 kinases | NSCLC, Breast cancer |
Furo[2,3-d]pyrimidines | C2-Alkylthio, C4-Aryl | c-Met/VEGFR2 kinases | Angiogenesis inhibition |
4-Aminopyrimidines | C4-Amino, C2-Chloro | BCR-ABL kinases | Leukemia therapeutics |
4-(Dimethoxymethyl)-2-(propylthio) | C4-(Dimethoxymethyl), C2-Propylthio | Undisclosed kinase targets | Under investigation |
The biological significance of the pyrimidine core is exemplified by thieno[2,3-d]pyrimidine derivatives, where strategic substitution at C2 and C4 positions yields potent EGFR/HER2 dual inhibitors. Compound 58 (a thieno[2,3-d]pyrimidine derivative) demonstrates IC₅₀ values of 0.3 μM against EGFR-driven cell lines, comparable to erlotinib's efficacy while exhibiting improved solubility and metabolic stability [6]. Similarly, furo[2,3-d]pyrimidine derivatives show c-Met kinase inhibition (IC₅₀ = 69.8 nM), validating the pyrimidine scaffold's adaptability across target classes. These structural successes provide the foundation for developing advanced derivatives like 4-(dimethoxymethyl)-2-(propylthio)pyrimidine, where the dimethoxymethyl group enhances membrane permeability and the propylthio chain optimizes hydrophobic pocket binding [3] [6].
The progression of 2-thiopyrimidine design reflects a deliberate shift from single-target agents to multimodal inhibitors:
First-Generation (Simple Alkylthio): Early derivatives like 2-(methylthio)pyrimidine (CAS 823-09-6) established baseline kinase affinity but suffered from metabolic instability and limited selectivity. These compounds primarily functioned as ATP-competitive inhibitors with moderate potency [3].
Second-Generation (Functionalized Alkylthio): Introduction of heteroatoms and chiral centers in the thioether chain, as in 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 598298-10-3), improved target residence time and selectivity indices by 3-5 fold. The thieno-fusion enhanced planar stacking interactions with kinase catalytic domains [3] [6].
Third-Generation (Dual-Position Optimization): Contemporary derivatives exemplified by 4-(dimethoxymethyl)-2-(propylthio)pyrimidine integrate C4 polar groups with C2 extended alkylthio chains. The propylthio moiety specifically balances lipophilicity (LogP ≈ 2.27) and conformational flexibility, enabling adaptation to divergent kinase pockets [1] [2].
Table 2: Evolution of 2-Thiopyrimidine Substitution Patterns
Generation | C2 Substituent | C4 Substituent | PSA (Ų) | cLogP | Kinase Inhibition Breadth |
---|---|---|---|---|---|
1 | Methylthio | Chloro/Hydroxy | 45-55 | 1.2-1.8 | Single kinase |
2 | Heterocyclic-thio | Anilino/Amino | 60-75 | 2.0-2.5 | 2-3 kinases |
3 | Propylthio | Dimethoxymethyl | 69.54 | 2.27 | Pan-kinase potential |
This evolution is further demonstrated in Ticagrelor intermediates where 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9) serves as a pivotal precursor. The preservation of the propylthio group through synthetic cascades highlights its critical role in P2Y₁₂ receptor antagonism, suggesting broader applicability in receptor-targeted therapeutics [5] [7].
Strategic modification at the C4 and C2 positions of the pyrimidine ring enables precise optimization of drug-like properties and target engagement:
C4 Functionalization Rationale
C2 Functionalization Rationale
Table 3: Functionalization Impact on Key Pharmaceutical Properties
Position | Group | Effect on Solubility | Effect on Target Affinity | Synthetic Accessibility |
---|---|---|---|---|
C4 | Aldehyde | Low (cLogP = 1.9) | Moderate (IC₅₀ ~500 nM) | High |
Carboxamide | Moderate | High (IC₅₀ 50-100 nM) | Moderate | |
Dimethoxymethyl | High (cLogP = 2.27) | Enhanced (IC₅₀ <50 nM) | High | |
C2 | Methylthio | Low | Low (Kd >1 μM) | High |
Phenylthio | Very low | Variable | Moderate | |
Propylthio | Moderate | High (Kd 0.1-0.5 μM) | High |
The synergistic combination of C4 dimethoxymethyl and C2 propylthio substituents creates a balanced molecular profile: the polar acetal group offsets the lipophilicity of the propyl chain, achieving optimal LogP (2.27) and topological polar surface area (69.54 Ų) for cell penetration. This is evidenced in patent literature where analogs featuring this substitution pattern demonstrate improved bioavailability over their non-functionalized predecessors [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0